molecular formula C17H24BrN3O B10971591 N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide

N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide

Cat. No.: B10971591
M. Wt: 366.3 g/mol
InChI Key: FEYXNGJXSXEHRE-UHFFFAOYSA-N
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Description

“N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” is a synthetic organic compound that features a unique combination of adamantyl, pyrazolyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Adamantyl group introduction: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Acetamide formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or pyrazole moieties.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide.

    Substitution: The bromine atom on the pyrazole ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazoles.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

    Chemical Research: As a reagent or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance the compound’s stability and bioavailability, while the pyrazole ring might contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-2-(4-chloro-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide
  • N-(1-Adamantyl)-2-(4-bromo-5-ethyl-1H-pyrazol-1-YL)-N-methylacetamide

Uniqueness

“N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the bromine atom, in particular, could influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H24BrN3O

Molecular Weight

366.3 g/mol

IUPAC Name

N-(1-adamantyl)-2-(4-bromo-5-methylpyrazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C17H24BrN3O/c1-11-15(18)9-19-21(11)10-16(22)20(2)17-6-12-3-13(7-17)5-14(4-12)8-17/h9,12-14H,3-8,10H2,1-2H3

InChI Key

FEYXNGJXSXEHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)Br

Origin of Product

United States

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